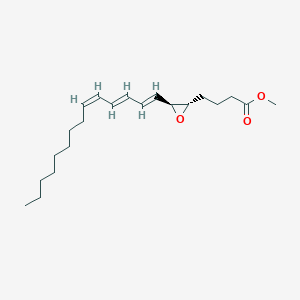

LeukotrieneA A3 methyl ester

Description

Properties

CAS No. |

83851-38-1 |

|---|---|

Molecular Formula |

C21H34O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5-trienyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h10-14,16,19-20H,3-9,15,17-18H2,1-2H3/b11-10?,13-12+,16-14+/t19-,20-/m0/s1 |

InChI Key |

YOAQIJHBMIIBJM-CZVBCWTGSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC |

Canonical SMILES |

CCCCCCCCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Pictograms |

Flammable; Irritant; Health Hazard |

Synonyms |

LTA3 methyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Leukotriene A3 methyl ester can be synthesized through a multi-step reaction process. One common method involves the use of 2-Oxiranebutanoic acid, 3-formyl-, methyl ester, (2S,3R)- as a starting material . The synthesis typically involves the following steps:

- Reaction with benzene at 60°C for 1.5 hours, yielding an intermediate product.

- Treatment with n-butyllithium and triethylamine, followed by mesyl chloride in tetrahydrofuran (THF) and hexane at -78°C for 30 minutes .

- Further reaction in THF at -78°C for 1 hour, followed by treatment with hexamethylphosphoric acid triamide at 0°C for 1 hour .

Industrial Production Methods

Industrial production methods for Leukotriene A3 methyl ester are not well-documented, likely due to its specialized use in research and limited commercial demand. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Leukotriene A3 methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Biochemical Applications

1.1 Inhibition of LTA4 Hydrolase

LTA3 serves as a suicide inhibitor of LTA4 hydrolase, an enzyme involved in the metabolism of leukotrienes. By irreversibly binding to this enzyme, LTA3 effectively alters the production of leukotrienes, which are crucial mediators in inflammatory responses. This property is particularly useful in research settings aimed at understanding leukotriene pathways and their roles in various diseases .

1.2 Research Tool in Inflammation Studies

Due to its ability to modulate leukotriene synthesis, LTA3 is utilized in studies investigating the role of leukotrienes in asthma, allergies, and other inflammatory diseases. Researchers employ LTA3 to dissect the signaling pathways influenced by leukotrienes and evaluate potential therapeutic interventions .

Cancer Research Applications

Recent studies have highlighted the anticancer properties of LTA3. It has been identified as a potent agent that may inhibit tumor growth and metastasis. The compound's mechanism involves the modulation of immune responses and direct effects on cancer cell viability.

2.1 Case Studies

- Study on Breast Cancer: Research indicated that LTA3 could induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .

- Prostate Cancer Investigation: Another study demonstrated that LTA3 inhibited the proliferation of prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Potential Therapeutic Applications

While primarily used for research purposes, the implications of LTA3 extend into therapeutic realms:

- Inflammatory Diseases: Given its role in modulating leukotriene pathways, LTA3 may offer new avenues for treating conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis.

- Cancer Therapy: The anticancer properties observed in preclinical studies suggest that LTA3 could be developed into a novel treatment modality for various cancers, pending further clinical evaluation.

Summary Table of Applications

Mechanism of Action

Leukotriene A3 methyl ester exerts its effects through the leukotriene pathway. It is produced via the 5-lipoxygenase pathway from arachidonic acid and acts as an intermediate in the biosynthesis of other leukotrienes . The compound interacts with specific leukotriene receptors, such as CysLT and LTB4 receptors, to mediate inflammatory responses . These interactions involve various molecular targets and pathways, including Mitogen-Activated Protein Kinases (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and Nuclear Factor-κB (NF-κB) .

Comparison with Similar Compounds

Structural and Chemical Differences

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| LTA3-Me | 83851-38-1 | C21H34O3 | Epoxide, conjugated triene, lacks C14-C15 Δ |

| LTA4-Me | 73466-12-3 | C21H32O3 | Epoxide, conjugated triene, C14-C15 Δ |

| LTA4-d5 Me (deuterated) | N/A | C21H27D5O3 | Deuterated at five positions on LTA4-Me |

| 12-epi LTB3 | N/A | C20H32O3 | Epimerized hydroxyl group at C12 |

Key Insights :

- The absence of the C14-C15 double bond in LTA3-Me reduces its susceptibility to enzymatic conversion by LTA4H compared to LTA4-Me, enhancing its inhibitory properties .

- Deuterated analogs like LTA4-d5 Me are used for metabolic stability studies, whereas epimerized forms (e.g., 12-epi LTB3) exhibit altered receptor binding .

Metabolic Pathways

Table: Metabolic Fate

| Compound | Primary Enzyme Interaction | Major Metabolites |

|---|---|---|

| LTA3-Me | LTA4H inhibition | None (suicide inhibition) |

| LTA4-Me | LTA4H hydrolysis | LTB4, cysteinyl leukotrienes |

| LTA4-d5 Me | LTA4H hydrolysis | Deuterated LTB4 |

Research and Commercial Relevance

- Pharmacological Studies : LTA3-Me is pivotal in dissecting LTA4H’s role in inflammation, while LTA4-Me aids in modeling leukotriene biosynthesis .

- Commercial Availability: LTA3-Me: 50 µg priced at ~$167 (Santa Cruz Biotechnology); 25 µg at ~RMB1884 (Shanghai Zhenzhun) . LTA4-Me: Higher demand due to broader applications, with 25 µg costing ~$200 (GlpBio) .

Q & A

Q. What are the recommended methodologies for synthesizing Leukotriene A3 methyl ester (LTA3-ME) in laboratory settings?

LTA3-ME is typically synthesized via enzymatic or chemical oxidation of precursor fatty acids, followed by esterification. Key steps include:

- Transesterification : Using methyl donors (e.g., methanol) under controlled pH and temperature to stabilize the ester group .

- Chromatographic purification : Reverse-phase HPLC or flash chromatography to isolate the compound from byproducts .

- Validation : NMR and mass spectrometry (MS) for structural confirmation, with purity thresholds ≥97% as per analytical standards .

Q. How can researchers ensure the stability of LTA3-ME during experimental workflows?

Stability protocols involve:

- Storage : -80°C in inert atmospheres (argon/nitrogen) to prevent oxidation .

- Solvent selection : Use of ethanol or DMSO for solubilization, avoiding aqueous buffers at neutral pH to minimize hydrolysis .

- Activity assays : Regular LC-MS checks to monitor degradation, particularly in cell-based studies .

Q. What analytical techniques are most effective for quantifying LTA3-ME in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimized for sensitivity in complex samples (e.g., plasma, tissue homogenates) with LOQs <1 ng/mL .

- Isotopic dilution : Use of deuterated internal standards (e.g., LTA4-d5 methyl ester) to correct for matrix effects .

- Spectrophotometric methods : UV detection at 270–280 nm for rapid screening, though less specific than MS .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for LTA3-ME?

Contradictions in bioactivity (e.g., pro-inflammatory vs. anti-inflammatory effects) require:

- Dose-response profiling : Testing concentrations across 3–4 orders of magnitude to identify biphasic effects .

- Cell-type specificity : Comparative studies in primary immune cells (neutrophils, macrophages) vs. immortalized lines .

- Metabolite tracking : Co-analysis of downstream eicosanoids (e.g., LTB3) to contextualize signaling cascades .

Q. What experimental strategies can validate LTA3-ME’s role as a suicide inhibitor of LTA4 hydrolase?

- Enzyme kinetics : Pre-incubate LTA4 hydrolase with LTA3-ME and measure time-dependent inactivation rates using fluorogenic substrates .

- Structural studies : X-ray crystallography or cryo-EM to visualize covalent adduct formation at the enzyme’s active site .

- Competitive inhibition assays : Compare inhibition constants (Ki) with natural substrates (e.g., LTA4) to confirm irreversible binding .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of LTA3-ME in inflammatory models?

- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and half-life using radiolabeled [<sup>3</sup>H]-LTA3-ME .

- Metabolic inactivation studies : Identify major metabolites (e.g., ω-oxidation products) via high-resolution MS .

- Gene knockout models : Test LTA3-ME in LTA4 hydrolase-deficient mice to isolate target-specific effects .

Methodological Considerations

Q. What statistical approaches are critical for interpreting dose-dependent effects of LTA3-ME?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .

- ANOVA with post hoc tests : Compare multiple treatment groups, adjusting for family-wise error rates .

- Power analysis : Predefine sample sizes (N ≥ 6) to ensure reproducibility in biological replicates .

Q. How can cross-reactivity of LTA3-ME with related enzymes (e.g., cyclooxygenases) be systematically ruled out?

- Enzyme panel screening : Test LTA3-ME against recombinant COX-1/2, 5-lipoxygenase, and cytochrome P450 isoforms .

- Inhibitor controls : Co-administer selective inhibitors (e.g., aspirin for COX) to isolate pathways .

- Molecular docking simulations : Predict binding affinities to off-target enzymes using computational models .

Data Reporting Standards

Q. What metadata must be included in publications to ensure reproducibility of LTA3-ME studies?

Q. How should researchers contextualize LTA3-ME’s activity within broader eicosanoid pathways?

- Pathway mapping : Use lipidomics platforms to quantify concurrent prostaglandins, leukotrienes, and resolvins .

- Gene expression profiling : RNA-seq or qPCR to assess downstream inflammatory mediators (e.g., IL-6, TNF-α) .

- Cross-species validation : Compare results in human cells vs. murine models to evaluate translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.